

# Spectroscopic Interpretation of 5-Methylpyrazine-2-carbohydrazide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-Methylpyrazine-2-carbohydrazide

**Cat. No.:** B1341549

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Methylpyrazine-2-carbohydrazide**, a key heterocyclic compound with potential applications in medicinal chemistry. This document outlines the interpretation of its spectral data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, offering a foundational resource for researchers in drug discovery and development.

## Spectroscopic Data Summary

The structural elucidation of **5-Methylpyrazine-2-carbohydrazide** is confirmed through the compilation of data from various spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.

Table 1: FT-IR Spectral Data of **5-Methylpyrazine-2-carbohydrazide**

| Wavenumber (cm <sup>-1</sup> ) | Functional Group Assignment                                      |
|--------------------------------|------------------------------------------------------------------|
| 3302, 3205                     | N-H stretching (asymmetric and symmetric) of the hydrazide group |
| 3036                           | C-H stretching of the pyrazine ring                              |
| 1647                           | C=O stretching (Amide I band) of the carbohydrazide              |
| 1616                           | N-H bending (Amide II band)                                      |
| 1510                           | C=N and C=C stretching vibrations of the pyrazine ring           |
| 1471                           | CH <sub>3</sub> bending                                          |
| 1286                           | C-N stretching                                                   |
| 1116, 1033                     | Ring vibrations                                                  |

Table 2: <sup>1</sup>H NMR Spectral Data of **5-Methylpyrazine-2-carbohydrazide** (in CDCl<sub>3</sub>)[1]

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                      |
|----------------------------------|--------------|-------------|---------------------------------|
| 2.66                             | Singlet      | 3H          | CH <sub>3</sub> protons         |
| 8.40                             | Singlet      | 1H          | H-6 proton of the pyrazine ring |
| 9.24                             | Singlet      | 1H          | H-3 proton of the pyrazine ring |

Table 3: <sup>13</sup>C NMR Spectral Data of **5-Methylpyrazine-2-carbohydrazide** (in CDCl<sub>3</sub>)[1]

| Chemical Shift ( $\delta$ , ppm) | Assignment               |
|----------------------------------|--------------------------|
| 21.94                            | $\text{CH}_3$            |
| 140.94                           | C-2 of the pyrazine ring |
| 142.65                           | C-6 of the pyrazine ring |
| 143.11                           | C-3 of the pyrazine ring |
| 157.58                           | C-5 of the pyrazine ring |
| 163.73                           | C=O (Carbohydrazide)     |

Table 4: Mass Spectrometry (EI-MS) Data of **5-Methylpyrazine-2-carbohydrazide**[1]

| m/z | Relative Intensity (%) | Assignment                           |
|-----|------------------------|--------------------------------------|
| 152 | 48                     | $[\text{M}]^+$ (Molecular ion)       |
| 137 | 7                      | $[\text{M} - \text{NH}]^+$           |
| 121 | 31                     | $[\text{M} - \text{HNHNH}_2]^+$      |
| 94  | 100                    | $[\text{M} - \text{CONHNH}_2]^+$     |
| 83  | 5                      | $[\text{C}_4\text{H}_3\text{N}_2]^+$ |

Table 5: UV-Vis Spectroscopic Data of **5-Methylpyrazine-2-carbohydrazide** Derivatives (in Methanol)

| Compound                                                                    | $\lambda_{\text{max}}$ (nm) |
|-----------------------------------------------------------------------------|-----------------------------|
| 5-methyl-N'-[<br>(2-chlorophenyl)methylidene]<br>pyrazine-2-carbohydrazide  | 267                         |
| 5-methyl-N'-[<br>(4-chlorophenyl)methylidene]<br>pyrazine-2-carbohydrazide  | 270                         |
| 5-methyl-N'-[<br>(2-hydroxyphenyl)methylidene]pyrazine-2-<br>carbohydrazide | 370                         |

Note: Experimentally obtained UV-Vis data for the parent **5-Methylpyrazine-2-carbohydrazide** is not readily available in the reviewed literature. The data presented is for its hydrazone derivatives to provide an expected range of absorption.

## Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of **5-Methylpyrazine-2-carbohydrazide**.

### Synthesis of 5-Methylpyrazine-2-carbohydrazide

The synthesis of the title compound is a two-step process starting from 5-methylpyrazine-2-carboxylic acid. First, the carboxylic acid is converted to its methyl ester. This is followed by treatment with hydrazine hydrate to yield the final carbohydrazide product.[1][2]

### FT-IR Spectroscopy

The infrared spectrum is typically recorded using the KBr pellet method to identify the key functional groups.

- **Sample Preparation:** A small amount of finely ground **5-Methylpyrazine-2-carbohydrazide** is mixed with dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet.
- **Instrumentation:** An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded for baseline correction.
- **Data Analysis:** The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule.

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), in an NMR tube.

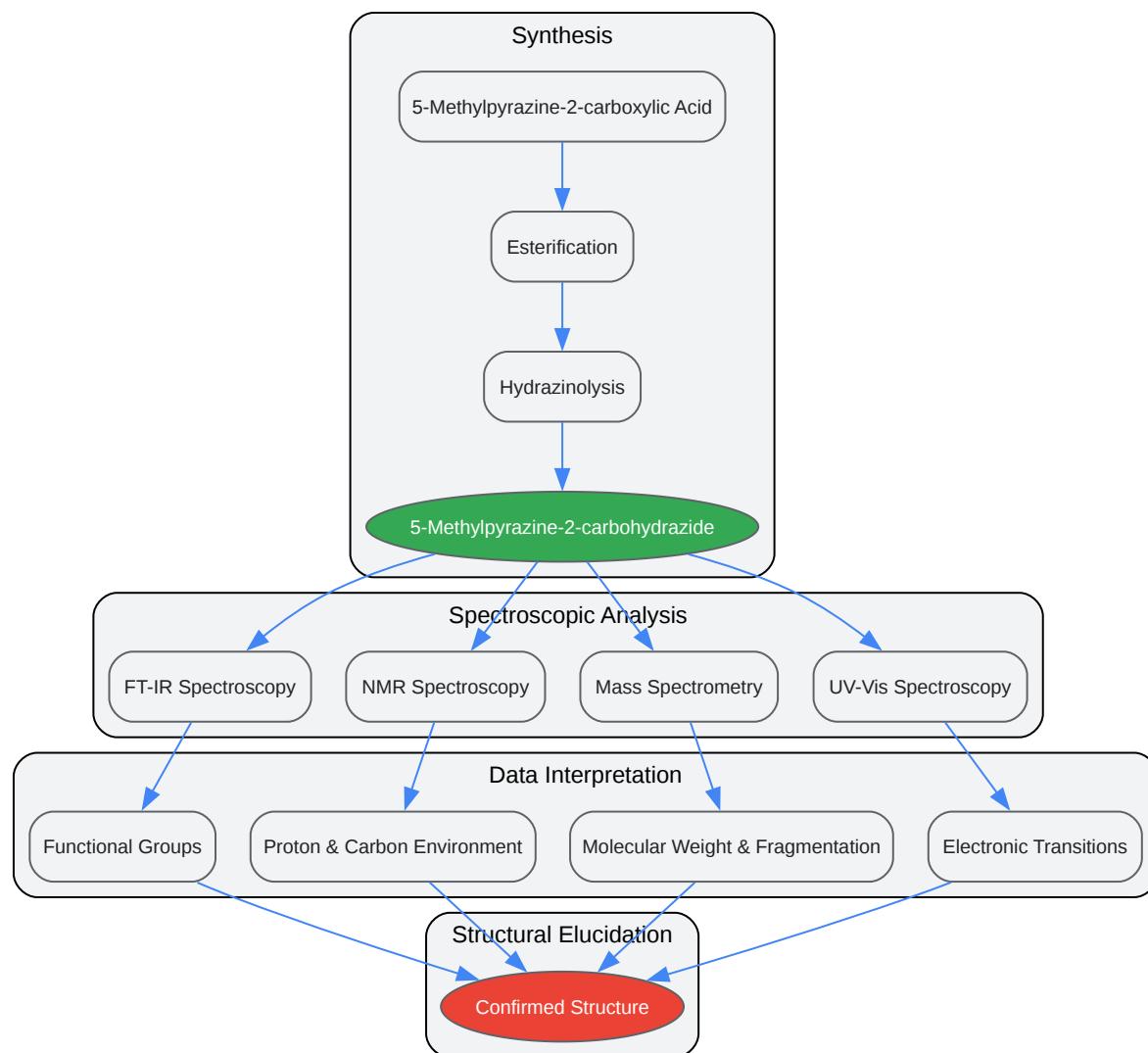
- Instrumentation: High-field NMR spectrometers (e.g., 300 MHz or higher) are used to acquire the spectra.
- Data Acquisition: For  $^1\text{H}$  NMR, a standard single-pulse experiment is performed. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used to simplify the spectrum.
- Data Analysis: The acquired data is processed by Fourier transformation. The chemical shifts, multiplicities, and integration values are then analyzed to assign the signals to the respective protons and carbons in the molecular structure.

## Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is employed to determine the molecular weight and fragmentation pattern of the compound.

- Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent.
- Instrumentation: The sample is introduced into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation prior to analysis.
- Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio ( $\text{m/z}$ ) of the molecular ion and its fragment ions.
- Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides additional structural information by identifying stable fragment ions.

## UV-Vis Spectroscopy


UV-Vis spectroscopy is used to study the electronic transitions within the molecule.

- Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol.
- Instrumentation: A double-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-800 nm.

- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the spectrum, which corresponds to the electronic transitions within the pyrazine ring and the carbohydrazide moiety.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and data interpretation of **5-Methylpyrazine-2-carbohydrazide**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization of **5-Methylpyrazine-2-carbohydrazide**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. applications.emro.who.int [applications.emro.who.int]
- 2. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [Spectroscopic Interpretation of 5-Methylpyrazine-2-carbohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1341549#spectroscopic-data-interpretation-for-5-methylpyrazine-2-carbohydrazide]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)